![molecular formula C8H8O2 B138565 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) CAS No. 128011-03-0](/img/structure/B138565.png)
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a chemical compound that is also known as Bicyclo[1.1.1]pentane-1-carboxylic acid, 2-propyn-1-yl ester. It is a bicyclic compound that is widely used in scientific research due to its unique properties.1.1]pent-1-yl-(9CI).
Wirkmechanismus
The mechanism of action of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions, such as the formation of carbon-carbon bonds. It may also act as a catalyst in some reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI). However, it has been shown to have low toxicity and is not expected to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of complex organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to handle due to its high reactivity and potential for explosive decomposition.
Zukünftige Richtungen
There are several future directions for the use of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on its unique properties. Additionally, it may be used in the synthesis of new materials with specific properties, such as high strength or conductivity. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is a useful compound in scientific research due to its unique properties and high reactivity. It is used as a building block for the synthesis of complex organic compounds and has potential applications in the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with propargyl alcohol in the presence of a strong acid catalyst. The reaction results in the formation of the ester, which can be purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) is widely used in scientific research as a building block for the synthesis of complex organic compounds. It is also used as a reagent in various chemical reactions, including the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, it has been used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
128011-03-0 |
---|---|
Produktname |
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI) |
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
3-(1-bicyclo[1.1.1]pentanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,3-5H2,(H,9,10) |
InChI-Schlüssel |
RBGCLUJZBUKQQG-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C2)C#CC(=O)O |
Kanonische SMILES |
C1C2CC1(C2)C#CC(=O)O |
Synonyme |
2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.